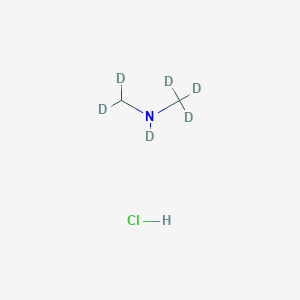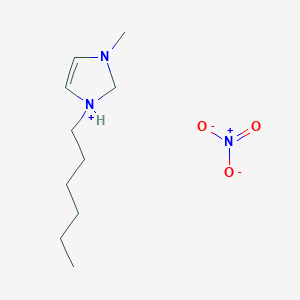![molecular formula C18H27BClNO2 B8115676 (1S)-2-phenyl-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride](/img/structure/B8115676.png)
(1S)-2-phenyl-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Borophe-(+)-pinanediol-hcl is a chiral compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural properties and its potential applications in various scientific domains. The compound is characterized by the presence of a boron atom, which imparts unique reactivity and stability to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Borophe-(+)-pinanediol-hcl typically involves the reaction of boronic acid derivatives with pinanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. Common reagents used in the synthesis include boronic acids, pinanediol, and hydrochloric acid. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-Borophe-(+)-pinanediol-hcl involves large-scale synthesis using optimized reaction conditions. The process typically includes steps such as purification, crystallization, and quality control to ensure the consistency and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
®-Borophe-(+)-pinanediol-hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters and other derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The boron atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of ®-Borophe-(+)-pinanediol-hcl include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from the reactions of ®-Borophe-(+)-pinanediol-hcl include boronic esters, boron-containing heterocycles, and substituted pinanediol derivatives. These products have diverse applications in organic synthesis and material science.
Wissenschaftliche Forschungsanwendungen
®-Borophe-(+)-pinanediol-hcl has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. It is also employed in the development of new catalytic systems.
Biology: In biological research, ®-Borophe-(+)-pinanediol-hcl is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry: In the industrial sector, ®-Borophe-(+)-pinanediol-hcl is used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of ®-Borophe-(+)-pinanediol-hcl involves its interaction with various molecular targets. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boronic Acids: These compounds share the boron atom with ®-Borophe-(+)-pinanediol-hcl and have similar reactivity.
Pinanediol Derivatives: Compounds containing the pinanediol moiety exhibit similar structural features and reactivity.
Uniqueness
®-Borophe-(+)-pinanediol-hcl is unique due to its chiral nature and the presence of both boron and pinanediol moieties. This combination imparts distinct reactivity and stability to the compound, making it valuable in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
(1S)-2-phenyl-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO2.ClH/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12;/h4-8,13-16H,9-11,20H2,1-3H3;1H/t13-,14-,15+,16-,18-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRPMGWYFYLFMY-SZIBHCAZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@@H](CC4=CC=CC=C4)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
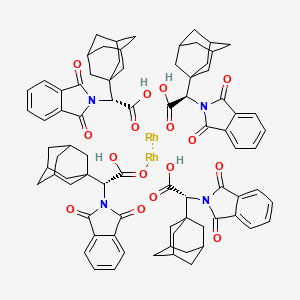
![(1S,2R,4R,7E,12S)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B8115612.png)
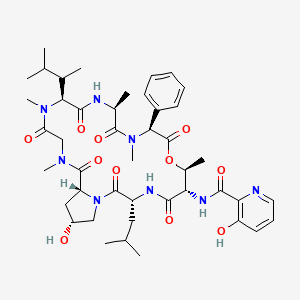
![(2R)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B8115626.png)
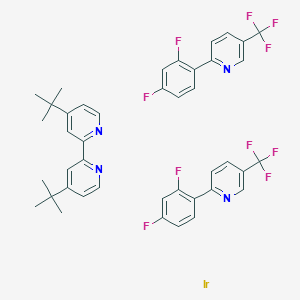
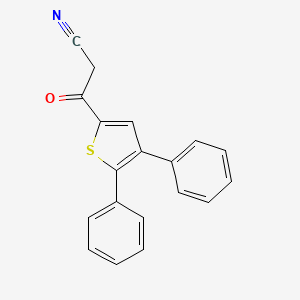
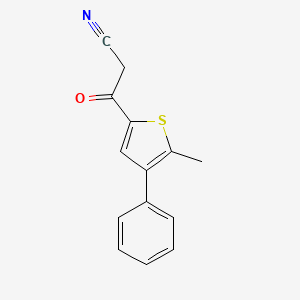
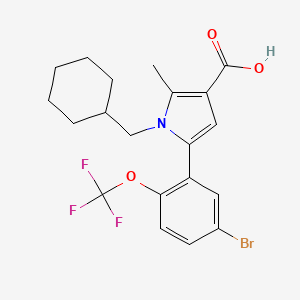
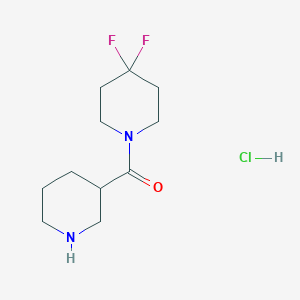
![Cis-methyl-2-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B8115670.png)
![[3-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B8115677.png)
![cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol](/img/structure/B8115678.png)
